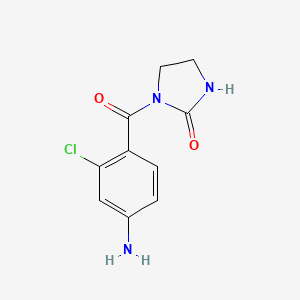

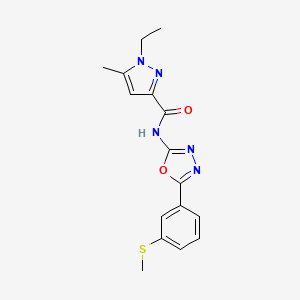

1-(4-Amino-2-chlorobenzoyl)imidazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Amino-2-chlorobenzoyl)imidazolidin-2-one” is a compound with the molecular formula C10H10ClN3O2 . It is used for research purposes .

Synthesis Analysis

The synthesis of imidazolidin-2-ones, such as “this compound”, has been a topic of interest in recent years. One common approach involves the direct incorporation of the carbonyl group into 1,2-diamines . Other methods include the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion . More recently, γ-Al2O3 was reported to catalyze the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol, at 250 °C in supercritical CO2 .Chemical Reactions Analysis

The acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones . This method makes it quite easy to introduce the desired pharmacophore group into position 4 of the imidazolidine ring .Scientific Research Applications

Imidazolidin-4-ones in Peptide Modification and Prodrug Design

Imidazolidin-4-ones are utilized in bioactive oligopeptides as skeletal modifications. They serve as proline surrogates or protect the N-terminal amino acid against hydrolysis, offering stability against aminopeptidase and endopeptidase catalysis. The stereoselective formation of imidazolidin-4-ones, influenced by intramolecular hydrogen bonds, plays a critical role in the development of antimalarial drugs and peptidomimetics (Ferraz et al., 2007). Additionally, the stability of primaquine-based imidazolidin-4-ones suggests their potential as slow drug release prodrugs, providing insights into their reactivity and the mechanisms of hydrolysis (Chambel et al., 2006).

Imidazolidin-4-ones as Precursors for Fragrance Release

In practical applications, imidazolidin-4-ones act as hydrolytically cleavable precursors for the controlled release of fragrant aldehydes and ketones. This application underscores their role in delivering fragrances efficiently, enhancing the sensory experience in various consumer products (Trachsel et al., 2012).

Synthesis of Imidazolidin-2-ones

The synthesis of imidazolidin-2-ones involves cascade reactions, highlighting their chemical versatility. For instance, the one-pot reaction of α-chloroaldoxime O-methanesulfonates with 4-aminobut-2-enoates demonstrates the electronic effect of aryl substituents, affecting the reaction's outcome. This provides a pathway for synthesizing 4-substituted imidazolidin-2-ones, expanding the toolkit for chemical synthesis and pharmaceutical development (Duangjan et al., 2020).

Imidazolidin-4-ones in Biological Activity and Antimalarial Research

Imidazolidin-4-one derivatives exhibit a range of biological activities, including antimalarial and antiproliferative effects. Their use in peptidomimetics and as chiral auxiliaries underscores their significance in medicinal chemistry. The stereoselective synthesis of stabilized imidazolidin-4-ones through innovative methods like the Brønsted acid catalyzed aza-Michael addition showcases their potential in creating new therapeutic agents (Xu et al., 2010).

properties

IUPAC Name |

1-(4-amino-2-chlorobenzoyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c11-8-5-6(12)1-2-7(8)9(15)14-4-3-13-10(14)16/h1-2,5H,3-4,12H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCELMZWFZLXBDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)C2=C(C=C(C=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Carboxy(hydroxy)methyl]benzoic acid](/img/structure/B2557694.png)

![N-(4-acetylphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2557696.png)

![Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoate](/img/structure/B2557697.png)

![4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole](/img/structure/B2557700.png)

![6-Tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2557708.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenylthiazole-4-carboxylate](/img/structure/B2557712.png)

![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2557716.png)